3-Amino-L-alanine hydrochloride: Dual Substrate and Competitive Inhibitor of Rat Liver Cystathionase
3-Amino-L-alanine hydrochloride demonstrates quantifiable dual functionality at rat liver cystathionase (CTH), acting both as a substrate and a competitive inhibitor. In contrast to the irreversible inhibitor DL-propargylglycine, L-Dap·HCl exhibits defined Michaelis-Menten kinetics with Km=1 mM (using L-homoserine as substrate) and competitive inhibition with Ki=1 mM . This reversible binding mode enables precise control of enzyme activity without permanent active-site modification, a critical advantage for enzyme mechanism studies.
| Evidence Dimension | Cystathionase Inhibition Mechanism and Kinetics |
|---|---|
| Target Compound Data | Km=1 mM (substrate); Ki=1 mM (competitive inhibitor vs L-homoserine) |
| Comparator Or Baseline | DL-Propargylglycine: Irreversible inhibitor (mechanism-based inactivation via active-site alkylation); no defined Ki |
| Quantified Difference | L-Dap·HCl: Reversible competitive inhibition with defined Ki=1 mM; Propargylglycine: Irreversible covalent modification |
| Conditions | Rat liver cystathionase; L-homoserine as substrate; standard enzyme assay conditions |
Why This Matters
The reversible, quantifiable inhibition kinetics (Ki=1 mM) allow researchers to conduct controlled, dose-dependent enzyme studies, whereas irreversible inhibitors permanently eliminate enzyme activity and preclude recovery experiments.
